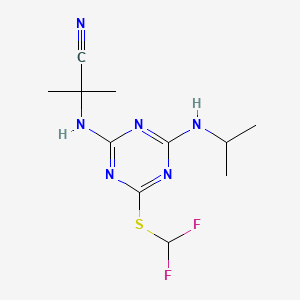
Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)amino)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)amino)-2-methyl- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazine ring substituted with difluoromethylthio and isopropylamino groups, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)amino)-2-methyl- typically involves multiple steps, starting with the formation of the triazine ring The difluoromethylthio group is introduced through nucleophilic substitution reactions, while the isopropylamino group is added via amination reactions
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and purity. The use of high-pressure reactors and advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)amino)-2-methyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted triazine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)amino)-2-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)amino)-2-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethylthio group enhances its binding affinity, while the triazine ring facilitates its interaction with various biological pathways. This compound can modulate enzyme activity and disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Propanenitrile, 2-((4-(methylthio)-6-(methylamino)-1,3,5-triazin-2-yl)amino)-2-methyl-
- Propanenitrile, 2-((4-(ethylthio)-6-(ethylamino)-1,3,5-triazin-2-yl)amino)-2-methyl-
Uniqueness
Compared to similar compounds, Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)amino)-2-methyl- stands out due to the presence of the difluoromethylthio group, which imparts unique chemical and biological properties. This group enhances the compound’s stability and reactivity, making it more effective in various applications.
Properties
CAS No. |
103428-03-1 |
|---|---|
Molecular Formula |
C11H16F2N6S |
Molecular Weight |
302.35 g/mol |
IUPAC Name |
2-[[4-(difluoromethylsulfanyl)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile |
InChI |
InChI=1S/C11H16F2N6S/c1-6(2)15-8-16-9(19-11(3,4)5-14)18-10(17-8)20-7(12)13/h6-7H,1-4H3,(H2,15,16,17,18,19) |
InChI Key |
VSCAFCMIGPTJLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)SC(F)F)NC(C)(C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















